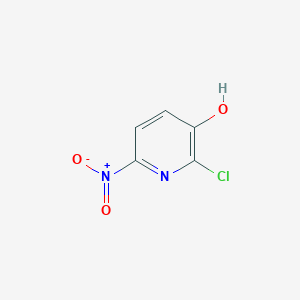

2-Chloro-6-nitropyridin-3-ol

Description

Contextualization within Halogenated Nitropyridine Chemistry

Halogenated nitropyridines are a class of heterocyclic compounds characterized by a pyridine (B92270) ring substituted with one or more halogen atoms and at least one nitro group. indiamart.com The electronic properties of the pyridine ring are significantly influenced by these substituents. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

In 2-Chloro-6-nitropyridin-3-ol, the pyridine ring is substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 3-position. The chlorine atom at a position activated by the nitro group is a potential leaving group in nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and serves as a site for further chemical modification, such as oxidation to a ketone. The specific arrangement of these three functional groups—chloro, nitro, and hydroxyl—on the pyridine core creates a unique platform for chemical manipulation and the synthesis of more complex molecules.

Significance as a Research Scaffold in Heterocyclic Chemistry

In organic synthesis, this compound is recognized as a heterocyclic building block, a foundational molecule used to construct more elaborate chemical structures. bldpharm.com Its utility as a research scaffold stems from the distinct reactivity of its functional groups, which allows for sequential and regioselective modifications.

Chemists can exploit these reactive sites to build molecular complexity:

Nucleophilic Substitution: The chlorine atom at the C2 position can be displaced by various nucleophiles. This reaction is a common strategy for introducing new functional groups or linking the pyridine core to other molecular fragments.

Reduction of the Nitro Group: The nitro group at the C6 position can be chemically reduced to an amino group (-NH2). This transformation is valuable as the resulting amine is a key precursor for forming amides, sulfonamides, or for participating in coupling reactions to build larger molecular assemblies. nih.gov

Reactions of the Hydroxyl Group: The hydroxyl group at C3 can be derivatized, for instance, through etherification or esterification, allowing for another point of molecular modification.

A synthetic route for a closely related isomer, 6-Chloro-3-hydroxy-2-nitropyridine, involves the nitration of 2-chloropyridin-5-ol using potassium nitrate (B79036) in concentrated sulfuric acid, demonstrating a potential pathway for accessing such structures. chemicalbook.com This highlights the accessibility of these scaffolds for broader use in synthetic campaigns.

Current Research Landscape and Emerging Trends

The research landscape for highly functionalized pyridines, including halogenated nitropyridines, is largely driven by the search for new biologically active molecules. Derivatives of similar nitropyridine scaffolds have been investigated for a range of applications in medicinal chemistry and agrochemicals. nih.gov

Emerging trends in the broader class of nitropyridine derivatives include their use as key intermediates in the synthesis of:

Kinase Inhibitors: Substituted pyridines are a common core structure in molecules designed to inhibit protein kinases, which are important targets in cancer therapy. For instance, derivatives of 2,6-dichloro-3-nitropyridine (B41883) have been used to synthesize potent inhibitors of kinases like p70S6Kβ and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Antibacterial Agents: The pyridine nucleus is a component of many antibacterial drugs. Research has shown that certain nitropyridine derivatives can be elaborated into compounds with significant activity against various bacterial strains, including S. aureus and E. coli. nih.govnih.gov

Agrochemicals: Functionalized pyridines are also crucial in the development of modern herbicides and pesticides.

While specific research explicitly detailing the applications of this compound is not widely available in public literature, its structural features make it a highly relevant and potential starting material for creating novel compounds in these fields. Its trifunctional nature allows for diverse chemical modifications, positioning it as a valuable tool for generating libraries of complex molecules for screening in drug discovery and materials science.

Data Tables

Table 1: Compound Identifiers for this compound

| Property | Value | Source |

| CAS Number | 15206-27-6 | bldpharm.com |

| Molecular Formula | C₅H₃ClN₂O₃ | bldpharm.com |

| Molecular Weight | 174.54 g/mol | bldpharm.com |

| IUPAC Name | This compound | |

| SMILES | C1=CC(=C(C(=N1)Cl)N(=O)=O)O |

Table 2: Potential Reactivity of Functional Groups in this compound

This interactive table summarizes the potential chemical reactions for each functional group based on established reactivity patterns for this class of compounds.

| Functional Group | Position | Potential Reaction Type | Description | Reference |

| Chloro | C2 | Nucleophilic Aromatic Substitution | The chlorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols). | |

| Nitro | C6 | Reduction | The nitro group can be reduced to an amino group using standard reducing agents like H₂/Pd or Fe/HCl. | |

| Hydroxyl | C3 | Oxidation, Etherification | The hydroxyl group can be oxidized or used as a nucleophile to form ethers. |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOOSCMRJTYVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Classical Approaches to 2-Chloro-6-nitropyridin-3-ol and Analog Synthesis

The direct introduction of functional groups onto the pyridine (B92270) ring forms the basis of classical synthetic approaches. These methods often contend with challenges of regioselectivity due to the electronic nature of the pyridine nucleus.

Nitration Pathways from Pyridine Precursors

Direct nitration of pyridine and its derivatives is a fundamental transformation, though often complicated by the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. wikipedia.org

The inherent electronic properties of the pyridine ring make direct and selective C–H nitration, particularly at the meta-position, a significant synthetic challenge. acs.org The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. wikipedia.orggcwgandhinagar.com However, these reactions are often sluggish and require harsh conditions. wikipedia.org

The presence of existing substituents on the pyridine ring further influences the position of nitration. Electron-donating groups can activate the ring and influence the regioselectivity of the reaction. researchgate.net For instance, the nitration of 2-chloropyridin-5-ol with potassium nitrate (B79036) in concentrated sulfuric acid yields 6-chloro-3-hydroxy-2-nitropyridine. chemicalbook.com In this case, the hydroxyl group at the 3-position and the chloro group at the 6-position direct the incoming nitro group.

Recent advancements have focused on developing methods for highly regioselective meta-nitration of pyridines using a dearomatization-rearomatization strategy, which has been successfully applied to various pharmaceutically relevant pyridines. acs.org

Traditional nitration of pyridines often requires aggressive reagents and high temperatures, leading to low yields. ntnu.no For example, the nitration of pyridine with potassium nitrate in fuming sulfuric acid at 350°C gives only a 6% yield of 3-nitropyridine. ntnu.no Consequently, significant research has been dedicated to optimizing reaction conditions and developing milder, more efficient nitrating agents.

One successful approach involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent to form an N-nitropyridinium salt. Subsequent reaction with sodium bisulfite in an aqueous solution yields 3-nitropyridine. ntnu.noresearchgate.net This method has been refined by studying the effects of sodium bisulfite concentration, reaction medium, and temperature. ntnu.no

The development of novel organic nitrating reagents has also provided milder alternatives to traditional methods. chimia.ch For instance, N-nitropyrazoles have been identified as versatile and powerful nitrating reagents, capable of nitrating a broad range of (hetero)arenes under mild conditions with good functional group tolerance. nih.govacs.org The reactivity of these reagents can be tuned by altering the substituents on the pyrazole (B372694) ring. nih.gov

Table 1: Comparison of Nitrating Systems for Pyridine Derivatives

| Nitrating System | Substrate | Product | Yield | Reference |

| Potassium Nitrate / Fuming Sulfuric Acid | Pyridine | 3-Nitropyridine | 6% | ntnu.no |

| Dinitrogen Tetroxide / Carbon Dioxide | Pyridine | 3-Nitropyridine | 7-10% | ntnu.no |

| Dinitrogen Pentoxide / Sodium Bisulfite | Pyridine | 3-Nitropyridine | 77% | researchgate.net |

| 20% Oleum / Potassium Nitrate | 2,6-Dimethoxypyrazine | Nitrated Product | 65% | researchgate.net |

| Nitric Acid / Sulfuric Acid | 2,6-Diaminopyridine | Nitrated Product | 90% | researchgate.net |

Multi-Step Synthesis from Substituted Aminopyridines

An alternative and often more controlled route to substituted pyridinols involves a multi-step sequence starting from readily available aminopyridines. This strategy allows for the sequential and regioselective introduction of the required functional groups.

The conversion of an amino group on the pyridine ring to a hydroxyl group is a key transformation in the synthesis of pyridinols. This is commonly achieved through a diazotization reaction followed by hydrolysis. globallcadataaccess.orge-bookshelf.de The aminopyridine is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric or hydrobromic acid), at low temperatures (0–5°C) to form a diazonium salt. koreascience.kr This intermediate is often unstable and is subsequently hydrolyzed, typically by warming the reaction mixture, to yield the corresponding pyridinol. google.com

For example, 4-chloro-2-amino-3-nitropyridine can be converted to 4-chloro-3-nitropyridin-2-ol through diazotization with sodium nitrite and hydrochloric acid, followed by hydrolysis at 60–80°C. google.com Similarly, 3,5-dibromo-4-aminopyridine can be transformed into 3,5-dibromo-4-pyridinol (B116226) via diazotization and subsequent hydrolysis. The stability of the pyridinediazonium salt can be influenced by substituents on the ring; for instance, 3-pyridinediazonium (B14673259) tetrafluoroborate (B81430) without any ring substituent is unstable in an aqueous solution. koreascience.kr

The strategic placement of halogen and nitro groups is crucial for directing subsequent reactions and achieving the desired final product. Halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. nih.gov However, the presence of an activating group, such as an amino group, can facilitate electrophilic substitution. For instance, 4-aminopyridine (B3432731) can be brominated to 3,5-dibromo-4-aminopyridine.

The introduction of a nitro group onto a halogenated aminopyridine precursor is a common strategy. For example, 4-chloro-2-aminopyridine can be nitrated to form 4-chloro-2-amino-3-nitropyridine using a mixture of nitric and sulfuric acids under controlled temperature. This intermediate then serves as a precursor for the synthesis of the corresponding pyridinol via diazotization and hydrolysis, as described previously. This multi-step approach provides a reliable pathway to highly substituted pyridines like this compound.

Advanced Synthetic Methodologies

The traditional synthesis of substituted nitropyridines often involves multi-step sequences including the nitration of a pyridine precursor followed by other functional group interconversions. guidechem.com For instance, a common pathway involves the nitration of a corresponding 2-chloropyridin-3-ol or a related precursor using strong acids like nitric and sulfuric acid. However, modern synthetic chemistry seeks to overcome the limitations of these classical methods, such as harsh reaction conditions and safety concerns, by employing more sophisticated strategies.

Catalytic Approaches in Pyridine Functionalization

While the core synthesis of the this compound ring system primarily relies on electrophilic nitration, catalytic methods are pivotal for the subsequent functionalization and modification of the pyridine scaffold. These approaches offer high selectivity and efficiency in creating diverse analogs from the primary structure. Palladium-based catalysts are particularly prominent in this area.

Key catalytic transformations involving chloronitropyridine scaffolds include:

Nitro Group Reduction: The nitro group is a versatile functional handle that can be selectively reduced to an amino group, opening up a vast landscape of further chemical reactions. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a common and efficient method for this transformation. This creates the corresponding 3-amino-2-chloropyridin-3-ol, a key building block for various pharmaceutical and agrochemical compounds. guidechem.com

Cross-Coupling Reactions: The chlorine atom on the pyridine ring serves as an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position. Such modifications are crucial for tuning the biological activity and physicochemical properties of the final molecule.

| Reaction Type | Catalyst System | Substrate Class | Product Class | Reference |

| Nitro Group Reduction | H₂, 5% Pd/C | Chloronitropyridines | Chloroaminopyridines | ambeed.com |

| Suzuki-Miyaura Coupling | Palladium Catalyst, Base | Chloronitropyridines, Boronic Acids | Aryl-substituted Nitropyridines | |

| Nucleophilic Substitution | Palladium Catalyst, Amides | 2-Chloro-3-nitropyridine (B167233) | Imidazo[4,5-b]pyridine derivatives | guidechem.com |

This table summarizes common catalytic reactions used to functionalize the chloronitropyridine scaffold.

Continuous Flow Synthesis Techniques for Scale-Up

Nitration reactions are notoriously exothermic and can pose significant safety risks, especially during scale-up in traditional batch reactors. vapourtec.comresearchgate.net Continuous flow chemistry has emerged as a powerful technology to mitigate these risks and improve process control. noelresearchgroup.commdpi.com By performing reactions in microreactors or tubular reactors, superior heat and mass transfer are achieved due to the high surface-area-to-volume ratio. soton.ac.uk

For the synthesis of this compound, implementing a continuous flow process for the nitration step offers several advantages:

Enhanced Safety: The small reaction volume within the reactor at any given time minimizes the risk of thermal runaways. iitb.ac.in

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher selectivity and more consistent product quality. vapourtec.com

Efficient Scale-Up: Production capacity can be increased by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch processes. soton.ac.uk

A typical continuous flow setup for nitration involves pumping a stream of the substrate (e.g., 2-chloropyridin-3-ol) dissolved in a suitable solvent (like sulfuric acid) and a stream of the nitrating agent (e.g., a mixture of nitric and sulfuric acids) to a micromixer. beilstein-journals.org The combined stream then passes through a temperature-controlled reactor coil for a specific residence time before being quenched in-line. This method has been successfully applied to the nitration of various aromatic compounds, including pyridine derivatives like pyridine N-oxide. beilstein-journals.org

| Parameter | Typical Range/Condition | Purpose | Reference |

| Reactor Type | PFA/Teflon Tubing, Microreactor | Inertness to strong acids, high surface-area-to-volume ratio | iitb.ac.inbeilstein-journals.org |

| Mixing | T-mixer, Micromixer | Rapid and efficient mixing of reactants | beilstein-journals.org |

| Temperature | 0 - 120 °C | Precise control of exothermic reaction | soton.ac.ukbeilstein-journals.org |

| Residence Time | Seconds to Minutes | Control of reaction completion and selectivity | researchgate.netbeilstein-journals.org |

| Reagents | Substrate in H₂SO₄, HNO₃/H₂SO₄ mixture | Standard nitrating conditions | vapourtec.comsoton.ac.uk |

This table outlines typical parameters for continuous flow nitration of aromatic compounds applicable to the synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

Key areas for green improvements include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are an excellent example of atom-economical processes and have been used for the synthesis of some substituted nitropyridines. researchgate.netnih.gov

Use of Less Hazardous Reagents: Traditional nitration employs large quantities of concentrated sulfuric and nitric acids, which are corrosive and generate significant acidic waste. vapourtec.com Research into alternative, less hazardous nitrating systems or the use of catalytic amounts of reagents is a key goal of green chemistry.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a process. Developing syntheses that use safer, renewable, or even solvent-free conditions is highly desirable. For example, solvent- and halide-free methods have been developed for the synthesis of other pyridine derivatives. rsc.org

Catalysis: As discussed previously, the use of catalysts can reduce energy consumption, increase reaction efficiency, and enable more selective transformations, thereby minimizing waste. rsc.org

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit | Reference |

| Atom Economy | Stepwise synthesis (e.g., nitration, then functionalization) | Multicomponent Reactions (MCRs) | Fewer steps, less waste, higher efficiency | researchgate.netnih.gov |

| Hazardous Reagents | Concentrated HNO₃/H₂SO₄ | Milder nitrating agents, catalytic systems | Reduced corrosive waste, improved safety | vapourtec.com |

| Solvent Use | Organic solvents (e.g., toluene) | Aqueous-phase reactions, solvent-free conditions | Reduced VOC emissions, less toxic waste | rsc.org |

| Energy Efficiency | High-temperature reactions | Catalytic reactions at lower temperatures | Reduced energy consumption and carbon footprint | rsc.org |

This table compares traditional synthetic approaches with potential greener alternatives in the context of synthesizing substituted nitropyridines.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 2-Chloro-6-nitropyridin-3-ol is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of pyridine chemistry. This reactivity is significantly influenced by the electronic properties of its substituents.

The chlorine atom at the C-2 position is the primary site for nucleophilic attack. This is due to the strong activation provided by the para-positioned electron-withdrawing nitro group. Various nucleophiles can displace the chloride ion, leading to a diverse range of substituted pyridine derivatives. While direct studies on this compound are limited, extensive research on analogous compounds such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) provides a strong basis for predicting its reactivity. guidechem.comrsc.org

For instance, reactions with amines, such as substituted anilines, are expected to proceed readily, typically by heating the reactants in a suitable solvent like ethylene (B1197577) glycol, to yield 2-anilino-6-nitropyridin-3-ol derivatives. guidechem.com Similarly, sulfur nucleophiles, like arenethiolates, have been shown to effectively displace the chlorine from related chloronitropyridines to form arylthio-nitropyridines. rsc.org

| Substrate | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Substituted Anilines | 2-Anilino-3-nitropyridine derivatives | Ethylene glycol, heat | 90-94% | guidechem.com |

| 2-Chloro-5-nitropyridine | Arenethiolates | 2-Arylthio-5-nitropyridines | Not specified | Good | rsc.org |

| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | 2-Amino-6-methoxy-3-nitropyridine | Methanol, 25-30°C | 86.5% | google.com |

The reactivity of the chlorine atom at C-2 is profoundly dictated by the electronic effects of the nitro and hydroxyl groups.

Nitro Group (-NO₂): The nitro group at the C-6 position is a powerful electron-withdrawing group. Through its resonance and inductive effects, it significantly reduces the electron density of the pyridine ring, particularly at the ortho (C-5) and para (C-2) positions. This electron deficiency makes the C-2 carbon highly electrophilic and susceptible to attack by nucleophiles. The stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism is a key factor in this activation. Studies on 2-chloro-5-nitropyridine, where the nitro group is para to the chlorine, have shown it to be more reactive than the corresponding 2-chloro-3-nitropyridine isomer, highlighting the potent activating effect of a para-nitro group. rsc.org

Hydroxyl Group (-OH): The hydroxyl group at the C-3 position, being ortho to the chlorine, has a more complex influence. By induction, the electronegative oxygen atom withdraws electron density, which can contribute to the electrophilicity of the C-2 carbon. However, the hydroxyl group also possesses lone pairs of electrons that can be donated to the ring via resonance, an effect that would counteract the activation by the nitro group. Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form a strongly electron-donating phenoxide-like species, which would significantly deactivate the ring towards nucleophilic substitution. Therefore, the reaction conditions, particularly the pH, are crucial in determining the net effect of the hydroxyl substituent.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably the amino group.

The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many heterocyclic compounds. guidechem.com This conversion opens up pathways to a wide array of derivatives through subsequent reactions of the amino group. Several methods are effective for the reduction of aromatic nitro compounds, and these are applicable to this compound.

Commonly employed methods include:

Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as tin(II) chloride (SnCl₂), in the presence of a strong acid like hydrochloric acid (HCl). This method has been successfully used for the reduction of the nitro group in 2-anilino-3-nitropyridine and 2-amino-6-methoxy-3-nitropyridine. guidechem.comgoogle.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is often a cleaner and more efficient alternative to metal-acid reductions.

| Reagent/System | Typical Conditions | Comments | Reference |

|---|---|---|---|

| SnCl₂·2H₂O / HCl | Concentrated HCl, 35-40°C or refluxing methanol | Effective for nitropyridine derivatives. | guidechem.comgoogle.com |

| H₂ / Pd/C | Methanol, room temperature, 1 atm H₂ | High yield and clean reaction. Potential for dehalogenation. | fishersci.com |

| B₂(OH)₄ / 4,4'-bipyridine | Metal-free conditions, rapid reaction | High chemoselectivity, tolerates sensitive functional groups. | guidechem.com |

While the reduction to an amine is the most extensively documented transformation for nitropyridines, other derivatizations of the nitro group are mechanistically possible. These include partial reduction to nitroso or hydroxylamino intermediates. However, the literature focusing on this compound and its close analogs primarily details the complete reduction to the corresponding amino derivatives.

Reactions Involving the Hydroxyl Moiety

The hydroxyl group at the C-3 position behaves as a typical phenolic hydroxyl group, allowing for a range of reactions at the oxygen atom. msu.edu Its reactivity can be harnessed to further functionalize the molecule.

One significant transformation is the conversion of the hydroxyl group into a chloro group. This can be achieved by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is documented for the analogous compound 4-chloro-3-nitropyridin-2-ol, which upon reaction with POCl₃, yields 2,4-dichloro-3-nitropyridine. google.com This suggests that this compound would likely react in a similar fashion to produce 2,3-dichloro-6-nitropyridine. This transformation is valuable as it introduces a second site for nucleophilic substitution.

Additionally, the hydroxyl group can undergo O-alkylation to form ethers. This typically involves deprotonation with a suitable base to form the corresponding alkoxide/phenoxide, followed by reaction with an alkylating agent (e.g., an alkyl halide). msu.edu

| Reaction Type | Reagent | Expected Product | Reference (Analogous Reaction) |

|---|---|---|---|

| Chlorination | Phosphorus oxychloride (POCl₃) | 2,3-Dichloro-6-nitropyridine | google.com |

| O-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I) | 2-Chloro-3-alkoxy-6-nitropyridine | msu.edu |

O-Functionalization Reactions (e.g., Etherification)

The hydroxyl group of this compound allows for O-functionalization reactions, most notably etherification, to introduce a variety of substituents. These reactions typically proceed via the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then reacts with an electrophile like an alkyl halide.

However, the reactivity is complicated by the tautomeric nature of the molecule (see Section 3.3.2). In its more stable pyridone form, alkylation can occur on the nitrogen atom (N-alkylation) or the exocyclic oxygen atom (O-alkylation). The regioselectivity of these reactions is highly dependent on the reaction conditions. For instance, palladium-catalyzed O-alkylation of 2-pyridones has been developed, where the coordination between the palladium catalyst and the nitrogen atom of the pyridine ring directs the regioselectivity towards the oxygen atom. rsc.org

Commonly employed methods for the etherification of related hydroxypyridine systems include:

Williamson Ether Synthesis: Reaction with alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Reaction with Epoxides: Base-catalyzed ring-opening of epoxides provides hydroxyalkyl ethers. researchgate.net

The choice of solvent and base is critical in directing the outcome and minimizing side reactions.

Tautomerism and its Implications for Reaction Pathways

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 2-Chloro-6-nitro-1,2-dihydropyridin-3-one . Theoretical and experimental studies on analogous compounds, such as 2-hydroxy-5-nitropyridine, indicate that the pyridone (keto) tautomer is generally more stable than the hydroxypyridine (enol) form. elsevierpure.com

The position of this equilibrium is significantly influenced by the solvent. Polar, protic solvents like water can stabilize the more polar pyridone tautomer through hydrogen bonding, shifting the equilibrium further in its favor. wuxibiology.com In contrast, non-polar solvents may favor the hydroxypyridine form to a greater extent.

This tautomerism has profound implications for the molecule's reaction pathways:

Ambident Nucleophilicity: The deprotonated molecule is an ambident nucleophile, with potential reaction sites at the exocyclic oxygen and the ring nitrogen. Hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles may favor the softer nitrogen atom (N-alkylation).

Electrophilic Attack: Electrophilic aromatic substitution is generally difficult on this electron-deficient ring. However, reactions with electrophiles would target different positions depending on the dominant tautomer.

Nucleophilic Attack: The pyridone form enhances the electrophilicity of the ring carbons, particularly those ortho and para to the carbonyl group, making them more susceptible to nucleophilic attack.

Metal-Catalyzed Coupling Reactions

The chlorine atom at the C2 position serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organohalide with an organoboron compound. For this compound, the C-Cl bond can be effectively functionalized using this methodology to introduce aryl, heteroaryl, or vinyl substituents. wikipedia.org The reaction is tolerant of a wide range of functional groups, making it highly versatile.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine ring to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides. youtube.com

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The efficiency of Suzuki-Miyaura coupling on chloropyridines often requires the use of electron-rich, bulky phosphine (B1218219) ligands (such as XPhos or SPhos) and a suitable base. researchgate.net

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-iPr | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes the catalyst and facilitates oxidative addition/reductive elimination. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) | Provides the new carbon fragment. |

| Solvent | Dioxane/H₂O, Toluene, THF | Solubilizes reactants and facilitates the reaction. |

Palladium-Catalyzed Transformations in Pyridine Systems

Beyond the Suzuki-Miyaura reaction, the C-Cl bond in this compound is amenable to other palladium-catalyzed transformations. A notable example is the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine.

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and relies on specialized phosphine ligands to achieve high efficiency. For electron-deficient substrates like nitropyridines, these transformations can be quite effective. The reaction of chloro-substituted 5-nitropyrimidines with amines in the presence of a palladium catalyst proceeds in good yields, suggesting that this compound would be a viable substrate for analogous C-N bond formation. ccspublishing.org.cn

Pyridine Ring-Opening and Rearrangement Processes

The high degree of electron deficiency in the pyridine ring, induced by the combined effects of the ring nitrogen and the powerful electron-withdrawing nitro group, renders it susceptible to attack by strong nucleophiles, which can lead to cleavage of the aromatic ring.

Nucleophile-Induced Pyridine Ring Scission

The pyridine ring of this compound is highly electrophilic. Nucleophilic attack is favored at the C2 and C4 positions, as the negative charge in the resulting anionic intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom and the nitro group. quora.comlibretexts.org

While simple nucleophilic aromatic substitution (SNAr) of the chlorine atom is a common pathway, strong nucleophiles can induce more complex transformations, including ring-opening. researchgate.net For example, treatment with strong bases like hydroxide (B78521) or certain amines can initiate a cascade of reactions starting with nucleophilic addition to the ring. This addition disrupts the aromaticity and can be followed by a series of bond cleavages, ultimately leading to the scission of the pyridine ring and the formation of open-chain products. This type of reactivity is well-documented for highly electron-deficient nitrogen heterocycles.

Mechanistic Studies of Ring Transformations (e.g., SN(ANRORC) Mechanism)

The SN(ANRORC) mechanism, an acronym for Substitution Nucleophilic, Addition of Nucleophile, Ring Opening, and Ring Closure, provides a framework for understanding the ring transformations of various heterocyclic compounds, including derivatives of this compound. researchgate.netnih.gov This mechanism is distinct from classical aromatic nucleophilic substitution (SNAr) pathways.

In the context of related compounds such as 2-chloro-3-nitropyridine, studies involving reaction with hydroxide ions have provided significant insights. researchgate.net These investigations, utilizing NMR and X-ray crystallography, have demonstrated the formation of a ring-opened intermediate. researchgate.net The initial attack of the nucleophile on the pyridine ring leads to the formation of a Meisenheimer-like complex. This is followed by the cleavage of a carbon-nitrogen bond in the pyridine ring, resulting in an open-chain intermediate.

A critical aspect of the SN(ANRORC) mechanism is the stereochemistry of this ring-opened intermediate. For the reaction to proceed to a new ring-closed product, the intermediate must adopt a specific conformation that allows for the subsequent intramolecular cyclization. Research on 2-chloro-3-nitropyridine has shown that the initially formed ring-opened species is a pseudo-cis isomer, which is the conformation required for ring closure. researchgate.net

Factors Influencing Ring Closure versus Decomposition Pathways

The fate of the ring-opened intermediate is a critical juncture in the reaction pathway, determining whether a new heterocyclic ring is formed or if the molecule undergoes decomposition. The primary factor influencing this outcome is the conformational stability of the open-chain intermediate.

In the case of 2-chloro-3-nitropyridine, the initially formed pseudo-cis intermediate is unstable and can isomerize to a more thermodynamically stable pseudo-trans form. researchgate.net This isomerization is a key determinant of the reaction's direction. The pseudo-trans isomer, due to its geometry, is unable to undergo the necessary intramolecular cyclization to form a new ring. researchgate.net Consequently, its formation effectively halts the SN(ANRORC) pathway and can lead to decomposition or other side reactions.

The presence and position of substituents on the pyridine ring play a crucial role in influencing the stability of the ring-opened intermediates and the rate of isomerization. For this compound, the electron-withdrawing nitro group and the chloro substituent activate the ring towards nucleophilic attack. The hydroxyl group, depending on the reaction conditions (i.e., its protonation state), can also modulate the electronic properties of the ring and influence the stability of any intermediates.

The interplay of these electronic effects, coupled with the steric environment around the reaction centers, dictates the delicate balance between the rate of ring closure of the pseudo-cis intermediate and its isomerization to the non-productive pseudo-trans form.

Table 1: Key Intermediates and Factors in the Reaction of Halonitropyridines

| Intermediate/Factor | Description | Implication for Reaction Pathway |

| Meisenheimer-like complex | Initial adduct formed from nucleophilic attack on the pyridine ring. | Precursor to ring opening. |

| pseudo-cis Ring-opened Intermediate | Conformationally suitable for intramolecular ring closure. | Favors the SN(ANRORC) mechanism leading to a new heterocyclic product. |

| pseudo-trans Ring-opened Intermediate | Thermodynamically more stable isomer that cannot undergo ring closure. | Leads to the termination of the SN(ANRORC) pathway and potential decomposition. |

| Substituent Effects | Electronic and steric influence of groups on the pyridine ring. | Modulates the stability of intermediates and the rates of competing reaction steps. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab-initio)

Quantum chemical calculations are powerful tools for elucidating the intricate details of molecular systems. For 2-Chloro-6-nitropyridin-3-ol, these computational approaches have been instrumental in predicting its molecular geometry, electronic structure, and vibrational spectra.

Molecular Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational study of any molecule is the optimization of its geometry to find the most stable arrangement of its atoms. For this compound, this is typically achieved using DFT methods, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic structure of this compound has also been investigated. Analysis of the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges provides insights into the molecule's polarity and reactive sites. The presence of electronegative atoms like chlorine, oxygen, and nitrogen creates a non-uniform charge distribution, which is crucial for understanding its intermolecular interactions.

Table 1: Calculated Geometrical Parameters of this compound (Note: As specific experimental or calculated data for this compound is not readily available in the searched literature, this table is a representative example of what such a table would contain. The values are hypothetical.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-Cl | - | N1-C2-C3 | - |

| C6-N(O2) | - | C2-C3-C4 | - |

| C3-O-H | - | C3-O-H | - |

Prediction of Vibrational Spectra (IR, Raman) and Intensities

Theoretical calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other factors.

The predicted IR and Raman intensities help in the assignment of experimental spectral bands to specific vibrational modes. This detailed vibrational analysis is crucial for the characterization of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound (Note: As specific experimental or calculated data for this compound is not readily available in the searched literature, this table is a representative example of what such a table would contain. The values are hypothetical.)

| Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| ν(O-H) | - | - | - | O-H stretch |

| ν(C-Cl) | - | - | - | C-Cl stretch |

| νasym(NO₂) | - | - | - | Asymmetric NO₂ stretch |

Conformational Analysis and Stability

For molecules with rotatable bonds, conformational analysis is performed to identify the different possible spatial arrangements (conformers) and their relative stabilities. In the case of this compound, rotation around the C-O bond of the hydroxyl group and the C-N bond of the nitro group can lead to different conformers. By calculating the potential energy surface as a function of the rotational angles, the most stable conformer (the one with the lowest energy) can be identified. This information is vital as the molecular conformation can significantly influence its physical and chemical properties.

Reactivity and Selectivity Prediction

Computational chemistry also provides powerful tools for predicting the reactivity and selectivity of molecules in chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. The spatial distribution of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack.

Table 3: Calculated Frontier Molecular Orbital Properties of this compound (Note: As specific experimental or calculated data for this compound is not readily available in the searched literature, this table is a representative example of what such a table would contain. The values are hypothetical.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | - |

| E(LUMO) | - |

| Energy Gap (ΔE) | - |

Computational Modeling of Reaction Pathways

Computational modeling can be used to explore the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the reaction mechanism can be elucidated, and the activation energies for different pathways can be determined. This allows for the prediction of the most favorable reaction route and the selectivity of the reaction. Such studies are invaluable for understanding the chemical behavior of the compound and for designing new synthetic routes.

Molecular Interaction Studies

The arrangement of substituents—a hydroxyl group, a nitro group, and a chlorine atom—on the pyridine (B92270) ring of this compound creates a rich landscape for various non-covalent interactions. These interactions are fundamental to its chemical behavior, crystal packing, and material properties.

Hydrogen bonding is a critical factor in determining the conformation and interaction patterns of molecules containing both hydrogen bond donors (like the hydroxyl group) and acceptors (like the nitro group and the pyridine nitrogen). mdpi.commdpi.com

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group at the C3 position to the nitro group at the C2 or C6 position in related molecules allows for the potential formation of an intramolecular hydrogen bond. This type of bonding, where a hydrogen bond is formed within the same molecule, can significantly influence the molecule's planarity and physicochemical properties. mdpi.comnih.gov For instance, studies on related ortho-substituted phenols and pyridines show that the presence of electron-withdrawing groups can strengthen such intramolecular interactions. nih.govrsc.org In this compound, a potential intramolecular hydrogen bond could form between the hydroxyl proton and an oxygen atom of the adjacent nitro group. Computational models, such as Density Functional Theory (DFT), are often employed to calculate the strength and geometry of these bonds, including bond lengths and angles. researchgate.net

Intermolecular Hydrogen Bonding: In the solid state, molecules of this compound are expected to form extensive intermolecular hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor to the nitro group or the pyridine nitrogen of a neighboring molecule. Similarly, C-H groups on the pyridine ring can act as weak hydrogen bond donors to the oxygen atoms of the nitro or hydroxyl groups of adjacent molecules. nih.govnih.govresearchgate.net These interactions are crucial in stabilizing the crystal lattice. Studies on similar structures, like 2-chloro-3-nitropyridine (B167233), reveal that non-classical C—H⋯N and C—H⋯O hydrogen bonds link adjacent molecules, often forming layered motifs. nih.govresearchgate.net

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intramolecular | O-H (hydroxyl) | O (nitro group) | Influences molecular conformation and planarity. |

| Intermolecular | O-H (hydroxyl) | N (pyridine ring), O (nitro group) | Key for crystal packing and stabilization. |

| Intermolecular | C-H (pyridine ring) | O (hydroxyl/nitro group) | Contributes to the overall stability of the crystalline structure. |

The specific network of intermolecular interactions dictates how molecules of this compound pack in the solid state, defining its crystal structure.

Crystalline States: X-ray crystallography studies on analogous compounds provide a template for understanding the likely crystal structure. For example, in 2-chloro-3-nitropyridine, the nitro group is twisted with respect to the pyridine ring, and the crystal structure is stabilized by C—H⋯N and C—H⋯O hydrogen bonds. nih.gov Similar interactions, dominated by the stronger O-H hydrogen bonds, would be expected to govern the packing of this compound. The interplay between hydrogen bonds and other non-covalent interactions, such as π-π stacking of the pyridine rings, determines the final crystal lattice energy and geometry.

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. uc.pt These different forms, or polymorphs, have different arrangements of molecules in the crystal lattice and can exhibit distinct physical properties. nih.govnih.gov For a molecule like this compound, conformational polymorphism is a distinct possibility. This can arise from different rotations around the C-O bond of the hydroxyl group or the C-N bond of the nitro group, leading to different molecular conformations that can then pack into distinct crystal structures. nih.gov The formation of different hydrogen bonding patterns (e.g., chains vs. dimers) is a primary driver for polymorphism in organic molecules. uc.ptnih.gov Computational methods can be used to predict the relative stabilities of potential polymorphs by calculating their lattice energies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₃ClN₂O₂ nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 7.613 (1) nih.gov |

| b (Å) | 12.232 (2) nih.gov |

| c (Å) | 7.716 (1) nih.gov |

| β (°) | 118.485 (2) nih.gov |

| Volume (ų) | 631.5 (2) nih.gov |

Excited-State Dynamics and Photostability Investigations

The presence of a nitroaromatic system in this compound makes its interaction with light a subject of significant interest.

Theoretical studies are essential for mapping the potential energy surfaces of the molecule's electronic excited states. Upon absorption of UV-Vis light, the molecule is promoted from its ground electronic state to an excited state. Nitroaromatic compounds are known for their complex excited-state dynamics. rsc.org Key processes include:

Intersystem Crossing (ISC): Nitroaromatics often exhibit very rapid and efficient intersystem crossing from the singlet excited state (S₁) to a triplet excited state (T₁). This is due to strong spin-orbit coupling facilitated by the nitro group. rsc.org

Internal Conversion (IC): The molecule can also return to the ground state non-radiatively from the excited state. The efficiency of this process competes with intersystem crossing and fluorescence.

Photochemical Reactions: In the excited state, the molecule may undergo chemical transformations. A characteristic reaction for some nitroaromatic compounds is the photodissociation and release of nitric oxide (NO). rsc.org

The photostability of this compound is determined by the relative rates of these deactivation pathways. If internal conversion and other non-destructive pathways are dominant, the molecule is considered photostable. However, if photochemical reactions occur with a high quantum yield, the compound will degrade upon exposure to light. rsc.org Computational modeling can help predict the energies of the relevant excited states (S₁ and T₁) and the barriers to potential photochemical reactions, thereby providing an assessment of the compound's likely photostability. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental in medicinal chemistry and materials science. sigmaaldrich.com Halogenated and nitrated pyridines, in particular, serve as key building blocks for more complex molecular architectures. guidechem.comtcichemicals.commsesupplies.com

Synthesis of Polysubstituted Pyridines

There is no specific information in the reviewed literature detailing the use of 2-Chloro-6-nitropyridin-3-ol as a direct precursor for the synthesis of polysubstituted pyridines. In principle, the chloro and nitro groups could be targeted for nucleophilic substitution and reduction, respectively, to introduce a variety of functional groups onto the pyridine (B92270) ring. However, published studies demonstrating these specific transformations for this compound could not be located. Research on analogous molecules, such as 2-chloro-3-nitropyridine (B167233), shows their utility in creating substituted pyridines, but this cannot be directly attributed to this compound. mdpi.com

Building Blocks for Fused Ring Systems and Polycycles

Fused heterocyclic systems are of great interest due to their unique structural and electronic properties. researchgate.netmasterorganicchemistry.comrsc.org While related chloronitropyridines are used to construct fused systems like imidazo[4,5-b]pyridines, there are no available research articles or patents that describe the specific application of this compound in the synthesis of fused ring or polycyclic compounds. guidechem.com The strategic placement of its functional groups could theoretically allow for annulation reactions to build adjacent rings, but this potential has not been documented.

Development of Functional Materials

The incorporation of highly functionalized heterocyclic units can impart desirable properties to materials. However, the role of this compound in this area appears to be unexplored.

Incorporation into Polymers and Coatings for Enhanced Properties

A search for studies involving the integration of this compound into polymer backbones or coating formulations yielded no results. The hydroxyl group presents a potential site for polymerization or grafting onto surfaces, but there is no evidence in the literature to suggest it has been used for this purpose.

Applications in Optoelectronic Materials as Ligands for Luminescent Complexes

Pyridine derivatives are common ligands in the design of luminescent metal complexes for applications in optoelectronics. However, the use of this compound as a ligand for creating such luminescent materials is not described in any available scientific reports. Research into related nitropyridine N-oxide derivatives has been conducted for their spectroscopic properties, but this does not extend to the subject compound. researchgate.net

Utility in Structural Biology for Crystallographic Phasing

Halogenated organic molecules can sometimes be used in X-ray crystallography to help solve the phase problem for determining the structure of macromolecules. No publications were found that report the use of this compound as a heavy-atom derivative for crystallographic phasing in structural biology.

Utility as a Scaffold in Medicinal Chemistry Research

The compound this compound and its structural analogs, such as 2-chloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine (B41883), serve as versatile scaffolds in medicinal chemistry. Their utility stems from the presence of multiple reactive sites that allow for systematic chemical modifications, enabling the synthesis of diverse molecular architectures for biological screening. The pyridine ring itself is a privileged structural motif in drug design, and the presence of chloro, nitro, and hydroxyl groups provides strategic points for derivatization.

Design Principles for Pyridinone-Based Scaffolds

The design of pyridinone-based scaffolds derived from nitropyridine precursors is guided by several key principles aimed at optimizing their potential for biological activity. Aromatic nitro compounds are significant in the synthesis of drugs and pharmaceutically oriented molecules. The core strategy involves leveraging the inherent chemical reactivity of the substituted pyridine ring to introduce a variety of functional groups and build molecular complexity.

One fundamental design principle is the strategic use of the electron-withdrawing nitro group. The nitro group activates the pyridine ring, particularly the positions ortho and para to it, towards nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of various substituents by displacing the chlorine atom. The inductive effect of the nitro group also renders the carbon atom at the 2-position more electron-deficient and thus more susceptible to nucleophilic attack.

Another key principle is the potential for the nitro group itself to be chemically transformed. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or other amine-based chemistries. This sequential modification allows for the construction of more complex molecules from a relatively simple starting material.

Finally, the pyridinone core is a well-established pharmacophore in many biologically active compounds. By using this compound as a starting material, medicinal chemists can readily access this privileged scaffold and explore its potential in various therapeutic areas.

Chemical Modifications for Target-Oriented Synthesis

The chemical structure of this compound and related nitropyridines offers several avenues for modification, making them valuable starting materials for the target-oriented synthesis of bioactive molecules. The primary sites for modification are the chloro and nitro groups, which can be selectively targeted to build a library of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to nucleophilic displacement. This reaction is facilitated by the electron-withdrawing nitro group. A variety of nucleophiles can be employed to introduce different functionalities. For instance, in related 2-chloro-3-nitropyridines, the chlorine atom can be substituted by amines, such as 4-aminophenol, to generate new derivatives. Similarly, reaction with piperazine leads to the formation of 3-nitropyridylpiperazine derivatives. The regioselectivity of this substitution is generally favored at the position ortho to the nitro group.

Modification of the Nitro Group: The nitro group is a versatile functional group that can be readily transformed. A common and important modification is its reduction to an amino group. This transformation opens up a wide range of subsequent reactions. For example, the resulting amine can be acylated with reagents like bromoacetyl chloride.

Coupling Reactions: The chloro-substituted pyridine ring can participate in various cross-coupling reactions. For instance, Suzuki coupling can be used to introduce aryl groups by displacing the chlorine atom, as demonstrated in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors from 2,6-dichloro-3-nitropyridine.

Intramolecular Reactions: Following initial modifications, intramolecular reactions can be employed to construct more complex heterocyclic systems. An example is the intramolecular Mitsunobu reaction, which has been used in the synthesis of GSK3 inhibitors to form a new ring system.

These chemical modifications can be performed in a sequential manner to build up molecular complexity and synthesize targeted molecules with desired biological activities. The following table summarizes some of the key chemical modifications and their applications in the synthesis of bioactive compounds, drawing from examples of closely related nitropyridine starting materials.

| Starting Material (Analog) | Reagent/Reaction Type | Modification | Resulting Bioactive Compound Class |

| 2,6-Dichloro-3-nitropyridine | Aryl boronic acid (Suzuki Coupling) | Substitution of Chlorine | Kinase Inhibitors |

| 2,6-Dichloro-3-nitropyridine | Aminoethylamine (Nucleophilic Substitution) | Substitution of Chlorine | Kinase Inhibitors |

| 2-Chloro-3-nitropyridine | 4-Aminophenol (Nucleophilic Substitution) | Substitution of Chlorine | Herbicides |

| 2-Chloro-3-nitropyridine | Piperazine (Nucleophilic Substitution) | Substitution of Chlorine | Urease Inhibitors |

| Substituted Nitropyridine | Reduction (e.g., H2/Pd) | Nitro to Amino | Precursor for further functionalization |

| Amine derivative | Bromoacetyl chloride (Acylation) | Amine functionalization | Amides for further cyclization |

Exploration in Bioactive Molecule Synthesis as Synthetic Targets

The versatility of this compound and its analogs as synthetic scaffolds has been demonstrated in the synthesis of a variety of bioactive molecules. These nitropyridine derivatives serve as key intermediates in the construction of compounds with potential therapeutic applications.

Kinase Inhibitors: Substituted nitropyridines are valuable starting materials for the synthesis of kinase inhibitors. For example, 2,6-dichloro-3-nitropyridine has been used as a key intermediate in the synthesis of potent inhibitors of glycogen synthase kinase-3 (GSK3) and kinase p70S6Kβ. The synthesis of GSK3 inhibitors involved a sequence of reactions including Suzuki coupling, nucleophilic substitution, nitro group reduction, acylation, and intramolecular cyclization. One of the most active GSK3 inhibitors synthesized through this route exhibited an IC50 of 8 nM.

Herbicides: The nitropyridine scaffold has also been explored for the development of new herbicides. For instance, the reaction of 2-chloro-3-nitropyridine with 4-aminophenol, followed by further modifications, has led to the synthesis of nitropyridine-containing compounds with significant herbicidal activity. One such compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, showed high herbicidal activity against barnyard grass with an IC50 of 27.7 mg/L.

Urease Inhibitors: Derivatives of 2-chloro-3-nitropyridine have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases. The synthesis involves the reaction of 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation. The most promising compounds from this series displayed IC50 values in the range of 2.0–2.3 μM against jack bean urease.

Phosphonate Nucleotide Analogs: 2-Chloro-3-nitropyridine has been utilized as a starting material for the synthesis of novel acyclic phosphonate nucleotide analogs. The synthetic route includes nucleophilic substitution of the chlorine atom with ω-aminoalkylphosphonates and reduction of the nitro group.

The following table provides a summary of bioactive molecules synthesized using nitropyridine scaffolds, highlighting the target and the reported activity.

| Bioactive Molecule Class | Synthetic Target | Reported Activity |

| Kinase Inhibitor | Glycogen Synthase Kinase-3 (GSK3) | IC50 = 8 nM, EC50 = 0.13 μM |

| Kinase Inhibitor | Kinase p70S6Kβ | IC50 = 444 nM |

| Herbicide | Barnyard Grass | IC50 = 27.7 mg/L |

| Urease Inhibitor | Jack Bean Urease | IC50 ≈ 2.0–2.3 μM |

Despite a comprehensive search for analytical data pertaining specifically to the chemical compound This compound , publicly available experimental data required to fully populate the requested article sections is insufficient. Generating thorough, informative, and scientifically accurate content for each specified analytical methodology is not possible without access to dedicated research findings for this exact compound.

The instructions emphasize strict adherence to the provided outline and the exclusion of information outside the explicit scope of "this compound." To maintain scientific accuracy and avoid speculation, the article cannot be generated at this time.

While data exists for structurally related compounds such as 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine (B43025), and 2-chloro-6-methoxy-3-nitropyridine, the user's explicit instruction to focus solely on "this compound" prevents the inclusion of this related-compound data as a substitute.

Therefore, this response acknowledges the limitations in available data and refrains from generating an article that would not meet the required standards of scientific accuracy and specificity.

Analytical Characterization Methodologies

Chromatographic Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the qualitative and quantitative assessment of 2-Chloro-6-nitropyridin-3-ol and its related substances. mdpi.com This method's high sensitivity and specificity make it ideal for separating volatile and semi-volatile compounds, which are then ionized and detected based on their mass-to-charge ratio. cdc.gov

In the analysis of this compound, a suitable capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is typically employed for optimal separation of the analyte from impurities and reaction byproducts. mdpi.comnih.gov The chromatographic conditions must be carefully optimized to ensure sharp peaks and good resolution. mdpi.com

For quantification, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. mdpi.com This approach enhances sensitivity and selectivity by focusing on specific fragment ions characteristic of this compound. The selection of appropriate ions is crucial for accurate quantification and is based on the compound's fragmentation pattern, which can be predicted from its structure.

Illustrative GC-MS Operating Parameters:

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless) |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

Table of Plausible Monitored Ions and Retention Times:

| Compound | Retention Time (min) | Monitored Ions (m/z) |

| This compound | 12.5 | 174 (M+), 144, 128, 93 |

| Starting Material A | 9.8 | [Specific Ions] |

| Byproduct B | 11.2 | [Specific Ions] |

The quantification of this compound is achieved by creating a calibration curve using standards of known concentrations. The linearity of the response is a critical factor in ensuring the accuracy of the measurements. mdpi.com The method's precision is evaluated through replicate injections, with the relative standard deviation (RSD) being a key indicator of performance. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. itwreagents.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. libretexts.org

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation of the components of the reaction mixture on the TLC plate, which is typically coated with silica (B1680970) gel. merckmillipore.com A common strategy is to start with a solvent system of medium polarity and adjust the composition to obtain a retention factor (Rf) for the starting material of approximately 0.3 to 0.4. rochester.edu For substituted pyridines, mixtures of hexane (B92381) and ethyl acetate (B1210297) are often effective. mdpi.com

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material. rsc.org The use of a co-spot, where the reaction mixture is applied on top of the starting material spot, helps in unequivocally identifying the reactant spot in the mixture. libretexts.org

After developing the plate in a chamber saturated with the eluent vapor, the spots are visualized. merckmillipore.com Since this compound contains a chromophore, it is expected to be UV active, allowing for visualization under a UV lamp. rochester.edu Staining with reagents like iodine can also be used for visualization. jistox.in The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Illustrative TLC Parameters for Reaction Monitoring:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) |

| Visualization | UV light (254 nm), Iodine vapor |

Table of Expected Rf Values:

| Compound | Expected Rf Value |

| Starting Material | 0.4 |

| This compound (Product) | 0.6 |

| Byproduct | 0.2 |

By observing the relative intensities of the spots over time, a chemist can determine the optimal reaction time and identify the presence of any significant byproducts. libretexts.org This qualitative information is vital for making decisions about when to stop the reaction and proceed with workup and purification.

Challenges and Future Research Directions

Overcoming Synthetic Hurdles and Improving Atom Economy

The synthesis of 2-Chloro-6-nitropyridin-3-ol and its derivatives is often hampered by challenges inherent to the functionalization of pyridine (B92270) rings. The presence of a deactivating nitro group can render the pyridine nucleus less susceptible to certain electrophilic substitutions, while the chloro and hydroxyl groups offer sites for nucleophilic attack, leading to potential regioselectivity issues.

A key objective is to enhance the atom economy of synthetic pathways. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govscranton.edumonash.edu Methodologies that maximize the incorporation of reactant atoms into the final product are highly desirable. For instance, exploring catalytic C-H activation and functionalization could provide a more direct and atom-economical approach to pyridine derivatization, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Hypothetical Synthetic Routes for a Derivative of this compound

| Route | Number of Steps | Key Reactions | Atom Economy | Environmental Impact |

| Traditional | 5-7 | Nitration, Chlorination, Nucleophilic Substitution | Low | High (use of harsh reagents, significant waste) |

| Improved | 2-3 | C-H Functionalization, Catalytic Coupling | High | Low (catalytic methods, reduced solvent usage) |

Stereochemical Control and Regioselectivity in Complex Derivatizations

The three distinct functional groups on the this compound scaffold—chloro, nitro, and hydroxyl—offer multiple reactive sites. This chemical diversity, while advantageous for creating a range of derivatives, also presents a significant challenge in controlling regioselectivity. Nucleophilic aromatic substitution (SNAr) reactions, for example, could potentially occur at either the 2- or 6-position, depending on the reaction conditions and the nature of the nucleophile.

Future research should focus on developing highly regioselective derivatization methods. This could involve the use of advanced directing groups, tailored catalysts, or precisely controlled reaction conditions to favor substitution at a specific position. For instance, the hydroxyl group could be used as an internal directing group to guide the functionalization of adjacent positions.

Furthermore, as derivatives of this compound are explored for applications in areas such as medicinal chemistry, the control of stereochemistry will become paramount. The introduction of chiral centers during derivatization necessitates the development of asymmetric synthetic methods to produce enantiomerically pure compounds. This could involve the use of chiral catalysts, auxiliaries, or biocatalytic approaches. nih.gov

Advancing Mechanistic Understanding of Pyridine Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for the rational design of synthetic routes and the prediction of product outcomes. The interplay of the electronic effects of the chloro, nitro, and hydroxyl groups significantly influences the electron density distribution within the pyridine ring and, consequently, its reactivity towards various reagents.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies, in situ spectroscopic monitoring of reactions, and the isolation and characterization of reaction intermediates can provide valuable experimental insights. These experimental findings can be complemented by computational studies, such as density functional theory (DFT) calculations, to model reaction pathways, transition states, and to rationalize observed selectivities. A thorough mechanistic understanding will enable chemists to fine-tune reaction conditions to achieve desired transformations with high efficiency and selectivity.

Development of Sustainable and Environmentally Benign Synthetic Processes

In line with the principles of green chemistry, a major future direction is the development of sustainable and environmentally friendly synthetic processes for this compound and its derivatives. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste.

Future research efforts should focus on several key areas:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Emphasizing the use of highly efficient and recyclable catalysts, including heterogeneous catalysts and biocatalysts (enzymes), to minimize waste and improve reaction efficiency.

Renewable Feedstocks: Investigating the potential for synthesizing the pyridine core from renewable bio-based starting materials.

Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or sonication to accelerate reactions and reduce energy consumption.

By integrating these green chemistry principles, the environmental footprint associated with the synthesis and derivatization of this important chemical scaffold can be significantly reduced.

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of novel derivatives of this compound with desired properties. Virtual screening of large compound libraries can identify promising candidates for specific applications, such as drug discovery or materials science, thereby reducing the time and cost associated with experimental screening. nih.govnih.gov

Future research in this area will involve:

In Silico Library Design: Creating virtual libraries of this compound derivatives with diverse functionalities.

Molecular Docking: Simulating the binding of these derivatives to biological targets, such as enzymes or receptors, to predict their potential therapeutic activity. For instance, a derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was designed as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, a therapeutic target in cancer. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing mathematical models that correlate the chemical structure of derivatives with their biological activity or physical properties. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Using computational models to predict the pharmacokinetic and toxicological profiles of new derivatives at an early stage of development. researchgate.netdntb.gov.ua

These computational approaches will play an increasingly important role in guiding the synthesis of new molecules with optimized properties.

Expanding Applications in Niche Chemical Fields and Interdisciplinary Research

While the initial applications of this compound derivatives may be in established fields like pharmaceuticals and agrochemicals, there is significant potential for their use in more niche and interdisciplinary areas of research. The unique electronic and structural features of this scaffold make it an attractive building block for the development of novel materials and functional molecules.

Future research should aim to expand the application scope of this compound derivatives into areas such as:

Materials Science: Incorporation into organic light-emitting diodes (OLEDs), sensors, or functional polymers. The electronic properties of the substituted pyridine ring could be tuned to achieve desired optical or electronic characteristics.

Coordination Chemistry: Use as ligands for the synthesis of novel metal complexes with catalytic or material applications. The nitrogen atom of the pyridine ring and the hydroxyl group can act as coordination sites for metal ions.

Chemical Biology: Development of chemical probes to study biological processes. The reactivity of the chloro group could be exploited for covalent labeling of biomolecules.

By fostering collaborations between synthetic chemists and researchers in other disciplines, the full potential of this compound as a versatile chemical scaffold can be realized, leading to innovations across a wide range of scientific and technological fields.

Retrosynthesis Analysis